molecular formula C12H11ClN2O2 B1664144 4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- CAS No. 146824-85-3

4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl-

Cat. No. B1664144
M. Wt: 250.68 g/mol
InChI Key: RFLSRPRCTIMYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl- is a bioactive chemical.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been a subject of various synthetic studies. For instance, a study described the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, highlighting its potential in producing a range of chemical derivatives (Soliman & El-Sakka, 2011). Another study explored the synthesis of pyridazinone derivatives with potential biological activities, including anticancer and antimicrobial properties (Katariya et al., 2021).

Pharmacological Applications

  • Several studies have investigated the pharmacological potential of pyridazinone derivatives. For example, research on Mannich Bases of Arylpyridazinones showed analgesic and anti-inflammatory properties, indicating its potential in medical applications (Gökçe et al., 2005). Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, underscoring the significance of pyridazinone derivatives in developing neurological drugs (Ding & Silverman, 1993).

Agricultural and Herbicidal Uses

  • Pyridazinone derivatives have shown effectiveness in agricultural applications. A study on 3(2H)-pyridazinone derivatives revealed juvenile hormone-like activity, useful in pest control strategies (Miyake & Oguia, 1992). The modes of action of pyridazinone herbicides were also studied, demonstrating their utility in weed control (Hilton et al., 1969).

Chemical and Physical Studies

  • Research has also focused on the chemical properties and reactions of pyridazinone derivatives. For instance, a study investigated the synthesis, crystal structure, and spectroscopic studies of a new pyridazinone derivative, contributing to the understanding of its physical and chemical characteristics (Kalai et al., 2021).

properties

CAS RN

146824-85-3

Product Name

4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl-

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methoxy-6-methylpyridazin-4-one

InChI

InChI=1S/C12H11ClN2O2/c1-8-6-11(16)12(17-2)14-15(8)10-5-3-4-9(13)7-10/h3-7H,1-2H3

InChI Key

RFLSRPRCTIMYKU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)OC

Appearance

Solid powder

Other CAS RN

146824-85-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4(1H)-Pyridazinone, 1-(3-chlorophenyl)-3-methoxy-6-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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